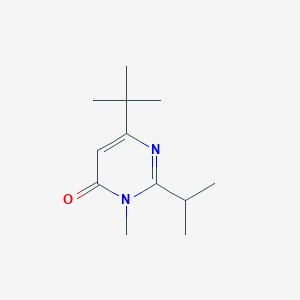

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one

Description

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of tert-butyl, isopropyl, and methyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.

Properties

CAS No. |

108168-95-2 |

|---|---|

Molecular Formula |

C12H20N2O |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

6-tert-butyl-3-methyl-2-propan-2-ylpyrimidin-4-one |

InChI |

InChI=1S/C12H20N2O/c1-8(2)11-13-9(12(3,4)5)7-10(15)14(11)6/h7-8H,1-6H3 |

InChI Key |

UKDDDUBTZBGHMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with isopropylamine and methyl isocyanate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to promote cyclization and formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyrimidine ring is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions can be facilitated by the use of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown varying degrees of cytotoxicity on different cell lines, including 786-O and A549, with some derivatives demonstrating significant inhibition of CYP3A4, an important enzyme in drug metabolism .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent .

Agricultural Science

Pesticide Development

The compound's structure allows it to interact with biological systems effectively, which is beneficial in the development of new pesticides. Its derivatives have been studied for their ability to control pests while minimizing environmental impact. The effectiveness of these compounds can be optimized through structural modifications to enhance their bioactivity and reduce toxicity to non-target organisms .

Cosmetic Formulation

Skin Care Products

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one has potential applications in cosmetic formulations due to its stability and skin compatibility. It can be incorporated into formulations aimed at improving skin hydration and providing antioxidant benefits. Studies have indicated that formulations containing this compound can enhance the sensory properties of creams and lotions, making them more appealing to consumers .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various derivatives of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one on the A549 cell line. The results showed that specific modifications to the pyrimidine structure significantly increased cytotoxicity levels. The findings suggest that further structural optimization could lead to more potent anticancer agents.

| Compound | % Cytotoxicity (A549) | CYP3A4 Inhibition (%) |

|---|---|---|

| 1a | 0±8 | 77±3 |

| 1b | 4±16 | 67±2 |

| 1c | 0±15 | 53±12 |

Case Study 2: Pesticide Efficacy

In agricultural research, derivatives of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one were tested for their efficacy against common agricultural pests. The results indicated that certain derivatives exhibited significant pest control properties while maintaining low toxicity levels to beneficial insects.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.

tert-Butyl hydroperoxide: Used as an oxidizing agent in organic synthesis.

2-Amino-4,6-di-tert-butylphenol: Studied for its potential biological activities.

Uniqueness

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by a tert-butyl group at the 6-position, an isopropyl group at the 2-position, and a methyl group at the 3-position of the pyrimidin-4(3H)-one ring. Its molecular formula is with a molecular weight of approximately 220.30 g/mol . This article explores its biological activity, synthesis methods, and potential applications in various fields.

Biological Activities

Research indicates that pyrimidine derivatives, including 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one, exhibit a range of biological activities. These include:

- Antiviral Activity : Studies have shown that certain pyrimidine derivatives can inhibit viral replication. For instance, compounds similar to 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one have demonstrated antiviral properties against various viruses, suggesting potential applications in treating viral infections .

- Anticancer Properties : Pyrimidine derivatives are often explored for their anticancer activities. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines . Further research is needed to elucidate the specific mechanisms involved.

- Enzyme Inhibition : The compound's structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. For example, it may act as an inhibitor of dihydrofolate reductase, a target for anticancer drugs .

Synthesis Methods

The synthesis of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one can be achieved through several methods:

- Cyclization Reactions : One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. This method often yields high purity and yield .

- Continuous Flow Synthesis : Industrial applications may utilize continuous flow reactors to enhance yield and reduce production time while maintaining high purity levels .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrimidine compounds:

- Antiviral Activity Study : A study highlighted that certain pyrimidine derivatives exhibited significant antiviral activity against the tobacco mosaic virus (TMV) with an EC50 value of 58.7 μg/mL, demonstrating the potential for developing antiviral agents based on pyrimidine structures .

- Anticancer Activity Research : Research on chloroethyl pyrimidine nucleosides showed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, suggesting that modifications in the pyrimidine structure can lead to enhanced anticancer properties .

Comparative Analysis

To understand how 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one compares with other similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Isopropyl-6-methylpyrimidin-4-one | Methyl group at position 6 | Lacks tert-butyl substituent |

| 5-Methyl-2-isopropylpyrimidin-4-one | Isopropyl group at position 2 | Different substitution pattern |

| 6-(tert-butyl)-2-methylpyrimidin-4-one | Methyl group at position 2 | Lacks isopropyl substituent |

| 5-Ethyl-5-methylpyrimidine | Ethyl group instead of tert-butyl | Variation in side chain length |

This table illustrates how the unique combination of substituents in 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one may influence its biological activity differently compared to its analogs.

Q & A

Q. What synthetic methodologies are commonly employed for the alkylation of pyrimidin-4(3H)-one derivatives?

Alkylation of pyrimidin-4(3H)-one derivatives can be achieved using dimethyl sulfate or methyl iodide as alkylating agents. For example, methylation of 6-methyl-2-thiopyrimidin-4(3H)-one proceeds efficiently with dimethyl sulfate in K₂CO₃/EtOH or methyl iodide in MeONa/MeOH, yielding high-purity products (>90% yield) . The choice of solvent and base depends on the reactivity of the alkylating agent and steric considerations of substituents like tert-butyl or isopropyl groups.

Q. How is the structural integrity of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one verified experimentally?

Characterization typically involves a combination of ¹H NMR spectroscopy (to confirm substituent positions), elemental analysis (to verify composition), and chromatomass spectrometry (to assess purity). For instance, substituted pyrimidinones with tert-butyl groups exhibit distinct upfield shifts in ¹H NMR due to steric shielding . Melting points and solubility profiles (e.g., insolubility in water, solubility in dioxane/DMF) further corroborate structural identity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

COX-2/COX-1 selectivity assays using human recombinant enzymes are commonly employed for pyrimidinone derivatives. Compounds are tested at concentrations ranging from 1–100 µM, with indomethacin as a positive control. Activity is quantified via IC₅₀ values, and selectivity ratios (COX-2/COX-1) are calculated to prioritize candidates for further study .

Advanced Research Questions

Q. How can substituent modifications (e.g., tert-butyl vs. aryl groups) influence pharmacological activity?

Substituent effects are evaluated through structure-activity relationship (SAR) studies. For example:

- Steric bulk : tert-butyl groups enhance metabolic stability but may reduce solubility.

- Electron-withdrawing groups : Chloro or trifluoromethyl substituents on aryl rings improve binding affinity to targets like mPGES-1 by modulating electron density .

- Positional effects : Meta-substituted aryl groups (e.g., 3-CF₃) show higher anticonvulsant activity compared to para-substituted analogs due to optimized hydrophobic interactions .

Q. What strategies resolve contradictions in synthetic yields or biological data across studies?

- Reaction optimization : Conflicting yields may arise from solvent/base combinations. For example, methyl iodide in MeONa/MeOH may favor SN2 mechanisms, while dimethyl sulfate in K₂CO₃/EtOH proceeds via SN1 pathways .

- Biological variability : Discrepancies in IC₅₀ values can be addressed by standardizing assay protocols (e.g., enzyme batch consistency, incubation times) .

Q. How is molecular docking utilized to predict the binding mode of 6-(tert-butyl)-2-isopropyl-3-methylpyrimidin-4(3H)-one to therapeutic targets?

Docking studies with software like AutoDock Vina or Schrödinger Suite involve:

- Protein preparation : Retrieve target structures (e.g., mPGES-1 PDB: 4YKQ) and optimize hydrogen bonding networks.

- Ligand parameterization : Assign partial charges to the pyrimidinone core using semi-empirical methods (e.g., AM1-BCC).

- Pose validation : Compare docking scores (ΔG) with experimental IC₅₀ values. High-scoring poses often align with regions critical for catalytic activity, such as the mPGES-1 substrate-binding pocket .

Q. What advanced techniques are employed for structural elucidation of crystalline pyrimidinone derivatives?

Single-crystal X-ray diffraction is the gold standard. For example, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one derivatives crystallize in monoclinic systems (space group P2₁/c), with bond angles and torsion angles confirming non-planar conformations of the tert-butyl group .

Methodological Considerations

Q. How are microwave-assisted reactions applied to pyrimidinone synthesis?

Microwave irradiation accelerates coupling reactions (e.g., Suzuki-Miyaura) by reducing reaction times from hours to minutes. For example, palladium-catalyzed coupling of 6-methyl-2-methylthio-pyrimidin-4(3H)-one with aryl amines at 140°C under microwave conditions achieves >85% yield with minimal byproducts .

Q. What analytical workflows ensure reproducibility in pyrimidinone research?

- Quality control : HPLC with UV detection (λ = 254 nm) monitors purity (>98%).

- Batch consistency : Elemental analysis (% C, H, N) must align with theoretical values within ±0.4%.

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the 4(3H)-one ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.